![molecular formula C22H26N2O4S B3015423 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide CAS No. 922104-29-8](/img/structure/B3015423.png)
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide
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Overview
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide is a complex organic compound featuring a benzo[b][1,4]oxazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Benzo[b][1,4]oxazepine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor containing an amine and a carboxylic acid group can be cyclized to form the oxazepine ring.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, typically using allyl bromide and a base such as potassium carbonate.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or amines, depending on the specific site of reduction.
Substitution: Various sulfonamide derivatives, depending on the nucleophile used.
Scientific Research Applications
Pharmacological Properties
Anticancer Activity
Recent studies have indicated that compounds related to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit promising anticancer properties. For instance, hybrid analogues of chrysin and PAC-1 have been synthesized and tested for their efficacy against triple-negative breast cancer (TNBC) cell lines. Compounds derived from these analogues demonstrated significant cytotoxicity and selectivity towards cancer cells while sparing normal cells .
Mechanism of Action
The mechanism of action for these compounds typically involves inducing apoptosis in cancer cells by activating intrinsic apoptotic pathways and causing cell cycle arrest at the G2 phase. For example, specific derivatives showed IC50 values as low as 5.98 µM against MDA-MB-231 cells, indicating a high level of potency .
Potential Therapeutic Uses
Given its structural characteristics and biological activities, this compound may have applications in:
- Cancer Therapy : As mentioned earlier, its ability to selectively target cancer cells makes it a candidate for further development in anticancer therapies.
- Neurological Disorders : Compounds with similar oxazepin structures have been explored for neuroprotective effects and could potentially be adapted for treating conditions such as Alzheimer's disease or multiple sclerosis.
Case Studies and Research Findings
Several studies have documented the effectiveness of related compounds in various settings:
Compound | Target Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Chrysin-PAC Hybrid 4g | MDA-MB-231 (TNBC) | 5.98 ± 2.25 | Apoptosis induction |
Chrysin-PAC Hybrid 4i | MDA-MB-231 (TNBC) | 9.40 ± 1.45 | Apoptosis induction |
These findings suggest that modifications to the base structure can significantly enhance anticancer activity while maintaining selectivity .
Mechanism of Action
The mechanism of action of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide likely involves binding to specific molecular targets such as enzymes or receptors. The benzo[b][1,4]oxazepine core may mimic the structure of natural substrates or inhibitors, allowing it to interfere with biological processes. The sulfonamide group can enhance binding affinity through hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-benzenesulfonamide: Similar structure but lacks the 2,4-dimethyl substitution on the benzene ring.
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide.
Uniqueness
The presence of both the benzo[b][1,4]oxazepine core and the 2,4-dimethylbenzenesulfonamide group makes this compound unique. The combination of these structural features may confer specific biological activities not seen in other similar compounds.
This detailed overview provides a comprehensive understanding of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological activities based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is C20H28N2O3 with a molecular weight of 344.455 g/mol. Its structure includes a benzo[b][1,4]oxazepine core which is known for various pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C20H28N2O3 |
Molecular Weight | 344.455 g/mol |
Purity | Typically 95% |
Synthesis
The synthesis of this compound involves several steps typically including the formation of the oxazepine ring followed by functionalization to introduce the sulfonamide group. The specific synthetic pathways can vary but often involve cyclization reactions and subsequent modifications to achieve the final product.
Anticonvulsant Activity
Recent studies have indicated that compounds with similar structural motifs exhibit anticonvulsant properties. For instance, derivatives of oxazepine have been shown to interact with voltage-gated sodium channels and GABA receptors, which are critical in seizure modulation.
-
Mechanism of Action :
- The compound may exert its effects by modulating GABAergic activity and blocking sodium channels. Such mechanisms are common among anticonvulsants.
- Docking studies suggest strong binding affinities to GABA_A receptors and sodium channels similar to established anticonvulsants like phenytoin and carbamazepine .
- Case Studies :
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound suggest potential effectiveness against various bacterial strains.
-
Testing Methods :
- Disc diffusion and broth microdilution methods have been employed to evaluate antimicrobial susceptibility.
- Compounds derived from similar classes have shown promising results against Gram-positive bacteria such as Staphylococcus aureus.
- Results Summary :
Cytotoxicity
The cytotoxic effects of this compound have been explored in cancer cell lines:
-
Cell Lines Tested :
- Studies have utilized various cancer cell lines including breast cancer (MCF-7) and leukemia (CCRF-CEM).
- Results indicate that certain derivatives exhibit significant cytotoxicity with IC50 values in low micromolar ranges.
- Mechanistic Insights :
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-6-11-24-18-13-17(8-9-19(18)28-14-22(4,5)21(24)25)23-29(26,27)20-10-7-15(2)12-16(20)3/h6-10,12-13,23H,1,11,14H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIBJUVWYRXAOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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